2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol
Description
Properties
IUPAC Name |
2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-9-10-25-14-6-7-16-15(11-14)20-12-22(16)18-8-5-13-3-2-4-17(23)19(13)21-18/h2-8,11-12,23H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHZYIRNAFDXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195510 | |
| Record name | 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343788-55-6 | |
| Record name | 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343788-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyethanol with benzimidazole, followed by cyclization with quinolinol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinol derivatives.
Reduction: Reduction reactions can convert the quinolinol moiety into more reduced forms, altering its chemical properties.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have different chemical and biological properties .
Scientific Research Applications
2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Benzimidazole Derivatives
- 5-Substituted Benzimidazoles: Compounds like 5-(phenoxymethyl)-1H-benzimidazole () and 5-methoxy-1-methyl-1H-benzimidazole-2-methanol () share the 5-substituted benzimidazole core but lack the quinoline moiety. The 2-methoxyethoxy group in the target compound enhances solubility compared to bulkier substituents like phenoxymethyl .
- 2-Chloromethylbenzimidazoles : These derivatives () are precursors for further functionalization. Unlike the target compound, their reactivity is dominated by the chloromethyl group, enabling nucleophilic substitutions, whereas the methoxyethoxy group in the target provides steric and electronic stabilization .
Quinoline/Quinolinol Derivatives
- 8-Quinolinol Ethers: Derivatives such as 5-chloro-8-(triazolylmethoxy)quinoline () and 8-benzyloxy-5-acetylquinolin-2-one () highlight the impact of substituents on the quinoline ring. The hydroxyl group in 8-quinolinol enhances metal-chelating capacity compared to alkoxy or acetyl groups, which may influence antimicrobial activity .
- Crenolanib (): A structurally related drug with a benzimidazole-quinoline core but substituted with a piperidinylamine group.
Hybrid Structures
- Benzimidazole-Flavones (): These hybrids replace quinoline with a flavone backbone. The target compound’s quinolinol moiety offers distinct electronic properties, such as increased acidity (pKa ~8.9 for 8-hydroxyquinoline), which may enhance bioavailability compared to flavones .
Physicochemical Properties
The methoxyethoxy group in the target compound improves water solubility compared to alkyl or acetyl substituents, while the quinolinol hydroxyl group introduces pH-dependent solubility .
Key Differentiators
Substituent Position : The 5-position substitution on benzimidazole optimizes electronic effects without steric hindrance, unlike 2-chloromethyl derivatives () .
Biological Activity
2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol, also known as CP-673451, is a synthetic compound that belongs to the class of benzimidazole and quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its diverse biological properties, making it a candidate for further research and development.
Chemical Structure
The molecular formula of this compound is , with a CAS number of 343788-55-6. The compound features a benzimidazole ring fused with an 8-hydroxyquinoline moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 2-methoxyethanol with benzimidazole, followed by cyclization with quinolinol. Specific catalysts and solvents are employed to optimize yield and purity during the synthesis process.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of 8-hydroxyquinoline possess broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. This activity is attributed to the compound's ability to interfere with microbial cell function and integrity .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have reported that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that derivatives of 8-hydroxyquinoline could effectively inhibit the growth of several cancer cell lines, suggesting a potential role in cancer therapy .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially modulating signaling pathways involved in cell survival and proliferation. Preliminary data suggest that it may bind to certain enzymes or receptors, influencing their activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship (SAR) analysis has been conducted to understand how modifications to the chemical structure affect biological activity. For example, variations in substituents on the quinoline or benzimidazole rings can significantly impact the compound's potency against microbial and cancerous cells. Compounds with electron-withdrawing groups often exhibit enhanced activity due to increased lipophilicity and better interaction with biological targets .
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |
|---|---|---|---|
| CP-673451 | Moderate | High | |
| 8-Hydroxyquinoline Derivative A | High | Moderate | |
| 8-Hydroxyquinoline Derivative B | Low | High |
Case Studies
- Antiviral Activity : A study evaluated the antiviral properties of related compounds against H5N1 avian influenza viruses. The results indicated that certain derivatives displayed significant growth inhibition with minimal cytotoxicity, highlighting their potential as antiviral agents .
- Cytotoxicity Evaluation : In a cytotoxicity assay involving A549 lung cancer cells, several derivatives showed promising results in selectively inducing apoptosis while maintaining low toxicity towards normal cells .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol, and how do reaction parameters influence yield?
Answer: The synthesis of this compound can be approached via condensation reactions between 8-hydroxyquinoline derivatives and functionalized benzimidazole precursors. Key steps include:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Optimization of solvent polarity (e.g., DMF or DMSO) to stabilize intermediates during cyclization .
- Control of temperature (80–120°C) and reaction time (6–24 hours) to balance yield and purity .
For the 2-methoxyethoxy substituent, selective protection/deprotection strategies may be required to avoid ether bond cleavage during synthesis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and chemical purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns on the quinoline and benzimidazole rings .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For definitive structural elucidation, particularly to resolve ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How does the 2-methoxyethoxy substituent influence the compound’s enzyme inhibition profile compared to analogs with alternative ether or alkyl groups?
Answer:
- Structure-Activity Relationship (SAR) Studies: The 2-methoxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity, potentially improving interactions with polar enzyme active sites (e.g., kinases or oxidoreductases) .
- Comparative Analysis: Replace the methoxyethoxy group with methoxy or ethoxy analogs to test specificity. For example, shorter ether chains (e.g., methoxy) may reduce steric hindrance but decrease solubility .
- Enzyme Assays: Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) to quantify IC50 values and compare inhibition kinetics .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Answer:
- Standardized Assay Conditions: Ensure consistent pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) across studies to minimize variability .
- Orthogonal Validation: Confirm activity using multiple assay formats (e.g., cell-free enzymatic vs. cell-based viability assays) .
- Meta-Analysis of Structural Analog Data: Cross-reference results with structurally similar compounds (e.g., 8-hydroxyquinoline derivatives) to identify trends in bioactivity .
Q. What computational modeling approaches are suitable for predicting the compound’s binding modes with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase or topoisomerases) .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over time (50–100 ns trajectories) to evaluate binding affinity .
- Quantum Mechanical (QM) Calculations: Analyze electron distribution in the benzimidazole ring to predict reactivity in enzymatic environments .
Methodological Challenges
Q. How can researchers optimize the compound’s solubility and stability in aqueous buffers for in vitro studies?
Answer:
- Co-Solvent Systems: Use PEG-400 or cyclodextrins to enhance solubility without disrupting biological assays .
- pH Adjustment: Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the quinoline hydroxyl group .
- Lyophilization: Pre-formulate the compound as a lyophilized powder to extend shelf life .
Q. What strategies mitigate interference from the benzimidazole moiety in fluorescence-based assays?
Answer:
- Wavelength Selection: Avoid excitation/emission wavelengths overlapping with the compound’s intrinsic fluorescence (e.g., λex = 340 nm, λem = 450 nm) .
- Quenching Controls: Include control experiments with fluorescence quenchers (e.g., potassium iodide) to validate signal specificity .
Data Interpretation
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
